2-(甲硫基)乙酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(Methylsulfanyl)ethanimidamide hydrochloride often involves complex reactions including nucleophilic substitution and cyclocondensation. For example, novel synthesis methods have led to the creation of compounds like 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile through reactions with various alkylants, highlighting the versatile nature of sulfanyl derivatives in chemical synthesis (Briel, Franz, & Dobner, 2002).

Molecular Structure Analysis

The molecular structure of sulfanyl derivatives, including 2-(Methylsulfanyl)ethanimidamide hydrochloride, is characterized by their ability to form hydrogen-bonded structures in different dimensions. For instance, investigations into similar compounds have shown three-dimensional network structures through N-H...Cl, C-H...Cl, and C-H...S interactions, which are crucial for understanding their chemical behavior and potential applications (Lennartson & McKenzie, 2011).

Chemical Reactions and Properties

2-(Methylsulfanyl)ethanimidamide hydrochloride participates in various chemical reactions, including those involving radical annulations and nucleophilic substitutions. These reactions often result in the formation of complex heterocyclic compounds with potential chemotherapeutic applications. The compound's reactivity is significantly influenced by its sulfanyl group, which can undergo transformations leading to new chemical entities with diverse biological activities (Benati et al., 2003).

Physical Properties Analysis

The physical properties of 2-(Methylsulfanyl)ethanimidamide hydrochloride, such as solubility, melting point, and crystal structure, are closely related to its molecular arrangement and intermolecular interactions. Studies on similar sulfanyl-containing compounds have provided insights into how these properties are affected by molecular conformation and hydrogen bonding, offering valuable information for the development of new materials and drugs (Cobo et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-(Methylsulfanyl)ethanimidamide hydrochloride, including reactivity, stability, and electrochemical behavior, are pivotal for its applications in synthesis and material science. Electrochemical studies on related compounds have demonstrated their potential as corrosion inhibitors, underscoring the importance of sulfanyl groups in modulating chemical stability and reactivity (Behpour et al., 2008).

科学研究应用

合成和形成Vic-Dioxime配合物

E. Canpolat和M. Kaya(2005年)探讨了N-(4-{[(2-乙基-2-甲基-1,3-二氧杂环戊-4-基)甲基]氨基}丁基)-N′-羟基-2-(羟基亚胺)乙酰胺及相关化合物的合成,展示了它们与各种金属形成单核配合物的应用。这项研究突出了2-(甲基硫基)乙酰胺盐酸盐在配合物合成中的潜力及其在配位化学中的实用性(Canpolat & Kaya, 2005)。

新噻唑衍生物的生物活性

朱晓飞和史德庆(2008年)合成了一系列新型1-[6-芳基-1-(2-氯噻唑-5-基甲基)-2-(2-氯噻唑-5-基甲硫基)-4-甲基-1,6-二氢嘧啶-5-基]羧酸酯或乙酮,表明了2-(甲基硫基)乙酰胺盐酸盐在制备具有杀真菌和杀虫活性的化合物中的应用(Zhu & Shi, 2008)。

亲核加成对羰基的顺式选择性研究

D. R. Paiva(2011年)研究了β-酮磺氧化物的羰基亲核加成的顺式选择性,涉及2-甲基硫基衍生物。这项研究提供了关于2-(甲基硫基)乙酰胺盐酸盐衍生物的立体选择性反应的见解(Paiva, 2011)。

甲基辅酶M还原酶系统中的活性

R. Gunsalus,J. A. Romesser和R. Wolfe(1978年)探讨了2-(甲硫基)乙磺酸盐(甲基辅酶M)类似物的使用,包括2-(甲基硫基)乙酰胺盐酸盐,在甲烷自养菌的甲基辅酶M还原酶系统中的作用。这项研究突出了它在甲烷生成和生物化学中的潜在作用(Gunsalus, Romesser, & Wolfe, 1978)。

新嘧啶硒酰衍生物的合成

Refaah A. Alshahrani等人(2018年)合成了新的嘧啶硒酰衍生物,表明了2-(甲基硫基)乙酰胺盐酸盐在有机合成中的应用,可能还用于药物化学(Alshahrani et al., 2018)。

柴油发动机油中的合成和应用

H. M. Hassan等人(2010年)利用与2-(甲基硫基)乙酰胺盐酸盐相连的嘧啶-5-羧酸衍生物Ia,在合成新的嘧啶衍生物中应用作为柴油发动机油的抗氧化剂和防腐剂(Hassan et al., 2010)。

有机化学中的高选择性合成

Josiane M Dos Santos等人(2015年)报道了3,6-二取代2-(甲基硫基)嘧啶-4(3H)-酮的高选择性合成,展示了2-(甲基硫基)乙酰胺盐酸盐在有机合成领域的应用,可能还用于新药物的开发(Dos Santos et al., 2015)。

配位化学中的PT-S键

A. Pasini和M. Moroni(1997年)研究了对于PtII的螯合甲基硫基或甲基亚磺酸乙酸酯、苯甲酸酯和酚酚酸酯的反应,突出了2-(甲基硫基)乙酰胺盐酸盐在配位化学中的作用及其在催化中的潜在应用(Pasini & Moroni, 1997)。

安全和危害

属性

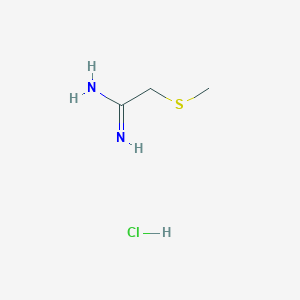

IUPAC Name |

2-methylsulfanylethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.ClH/c1-6-2-3(4)5;/h2H2,1H3,(H3,4,5);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHOWPZAHIPYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl)ethanimidamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)

![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)

![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)

![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)

![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)